molecular formula C17H28N4OS B2625948 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1-methylpiperidin-4-yl)methyl]propanamide CAS No. 1252549-88-4

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1-methylpiperidin-4-yl)methyl]propanamide

Cat. No.: B2625948
CAS No.: 1252549-88-4
M. Wt: 336.5
InChI Key: ADYWTSAQBDNSLH-UHFFFAOYSA-N
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Description

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1-methylpiperidin-4-yl)methyl]propanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a piperidine ring attached via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1-methylpiperidin-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursorsThe piperidine ring is then attached via a propanamide linkage using standard amide coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1-methylpiperidin-4-yl)methyl]propanamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while reduction of the propanamide linkage would yield the corresponding alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1-methylpiperidin-4-yl)methyl]propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions, such as:

  • 4,6-dimethyl-2-(methylsulfanyl)pyrimidine
  • N-[(1-methylpiperidin-4-yl)methyl]propanamide derivatives

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4OS/c1-12-15(13(2)20-17(19-12)23-4)5-6-16(22)18-11-14-7-9-21(3)10-8-14/h14H,5-11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYWTSAQBDNSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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